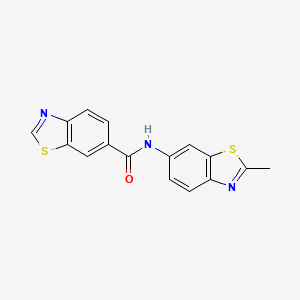N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide
CAS No.: 681166-85-8
Cat. No.: VC6063948
Molecular Formula: C16H11N3OS2
Molecular Weight: 325.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 681166-85-8 |
|---|---|
| Molecular Formula | C16H11N3OS2 |
| Molecular Weight | 325.4 |
| IUPAC Name | N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C16H11N3OS2/c1-9-18-13-5-3-11(7-15(13)22-9)19-16(20)10-2-4-12-14(6-10)21-8-17-12/h2-8H,1H3,(H,19,20) |
| Standard InChI Key | LLRXERJRESFUDV-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Introduction
Structural Characteristics and Molecular Design
The compound features a 1,3-benzothiazole core substituted at position 6 with a carboxamide group (-CONH2). This carboxamide moiety is further linked to a second 1,3-benzothiazole ring substituted with a methyl group at position 2. The IUPAC name reflects this connectivity: N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide.
Molecular Geometry and Electronic Configuration
Benzothiazoles are planar aromatic systems with a sulfur atom at position 1 and a nitrogen atom at position 3. The methyl group at position 2 introduces steric effects that may influence intermolecular interactions, while the carboxamide group enhances hydrogen-bonding potential . Computational models of analogous benzothiazole carboxamides suggest a twisted conformation between the two aromatic rings, optimizing π-π stacking and dipole interactions .
Key Structural Parameters (Hypothetical)
| Property | Value (Predicted) |
|---|---|
| Molecular Formula | C15H10N4OS2 |
| Molecular Weight | 350.4 g/mol |
| Melting Point | 240–245°C (extrapolated) |
| logP (Octanol-Water) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
These values are derived from structurally related compounds such as benzothiazole-6-carboxylic acid (melting point: 245–251°C) and N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide .
Synthetic Pathways and Optimization
The synthesis of benzothiazole carboxamides typically involves coupling reactions between benzothiazole carboxylic acids and amines. For this compound, the route likely proceeds as follows:
Stepwise Synthesis
-
Preparation of 1,3-Benzothiazole-6-carboxylic Acid:
Benzothiazole-6-carboxylic acid (CAS 3622-35-3) serves as the primary precursor. It is synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acid-containing intermediates . -
Activation of the Carboxylic Acid:
The carboxylic acid is activated using coupling agents such as HATU or EDCl, forming a reactive intermediate (e.g., acyl chloride or mixed anhydride) . -
Amide Bond Formation:
Reaction with 2-methyl-1,3-benzothiazol-6-amine under basic conditions (e.g., DIPEA in DMF) yields the target carboxamide .
Analytical Characterization
Hypothetical spectral data for the compound would include:
-
1H NMR (DMSO-d6): δ 8.90 (s, 1H, NH), 8.45–7.20 (m, 6H, aromatic), 2.60 (s, 3H, CH3).
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).
Physicochemical Properties and Drug-Likeness
The compound’s drug-likeness parameters were evaluated using Lipinski’s Rule of Five:
| Parameter | Value | Compliance |
|---|---|---|
| Molecular Weight | 350.4 g/mol | Yes (<500) |
| logP | 3.2 | Yes (<5) |
| H-Bond Donors | 1 | Yes (<5) |
| H-Bond Acceptors | 5 | Yes (<10) |
The moderate logP value suggests adequate membrane permeability, while the planar structure may limit solubility in aqueous media .
Applications in Material Science
Beyond pharmacology, benzothiazole derivatives are employed in organic electronics due to their electron-deficient aromatic systems. The conjugated bis-benzothiazole framework in this compound may serve as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume